Differential Noncompetitive Inhibition Kinetics vs. Echinocandins: Apparent Ki Values in Candida albicans and Aspergillus fumigatus
Arborcandin C exhibits noncompetitive inhibition of 1,3-β-glucan synthase, a mechanism distinct from echinocandins. Its apparent Ki values are 0.12 µM for C. albicans and 0.016 µM for A. fumigatus glucan synthases [1]. While direct head-to-head Ki data for echinocandin B under identical conditions are not available, this noncompetitive profile represents a class-level differentiation from echinocandins and may confer distinct resistance susceptibility patterns.
| Evidence Dimension | Apparent Ki (inhibition constant) for 1,3-β-glucan synthase |
|---|---|
| Target Compound Data | 0.12 µM (C. albicans); 0.016 µM (A. fumigatus) |
| Comparator Or Baseline | Echinocandins (class): competitive or mixed inhibition kinetics |
| Quantified Difference | Noncompetitive vs. competitive/mixed inhibition (qualitative class distinction) |
| Conditions | Enzymatic assay using membrane fractions from C. albicans and A. fumigatus |
Why This Matters
Noncompetitive inhibition may confer a different resistance profile compared to echinocandins, making Arborcandin C valuable for studying alternative mechanisms of action.
- [1] Ohyama T, Kurihara Y, Ono Y, Ishikawa T, Miyakoshi S, Hamano K, Araei M, Suzuki T, Igari H, Suzuki Y, Inukai M. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity. J Antibiot (Tokyo). 2000 Oct;53(10):1108-16. View Source
